9-Oxo Epinastine Hydrochloride

Vue d'ensemble

Description

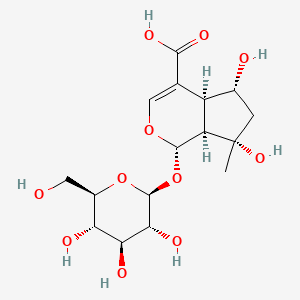

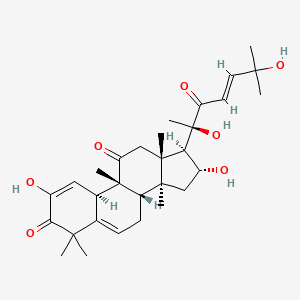

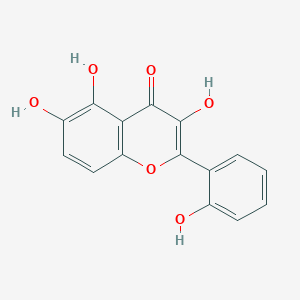

9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine . It is also known as 3-Amino-1,13b-dihydro-9H-dibenz [c,f]imidazo [1,5-a]azepin-9-one Hydrochloride .

Molecular Structure Analysis

The molecular formula of 9-Oxo Epinastine Hydrochloride is C16H13N3O . The molecular weight is 263.29 .- It prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .

Physical And Chemical Properties Analysis

9-Oxo Epinastine Hydrochloride is a solid at room temperature . It has a melting point of >231°C (dec.) . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique

1. Clinical Trials for Allergic Conjunctivitis

Epinastine hydrochloride, a nonsedating antihistamine, has been extensively studied for its efficacy in treating allergic conjunctivitis. Clinical trials have demonstrated its ability to significantly reduce symptoms such as ocular itching, eyelid swelling, and conjunctival hyperemia. This efficacy was observed in a Phase III clinical trial, where epinastine was administered topically as an ophthalmic solution (Abelson et al., 2004).

2. Pharmacokinetics and Metabolism

Research on the pharmacokinetics of epinastine, including its metabolite 9,13b-dehydroepinastine, has been conducted. A study developed a method for simultaneously measuring epinastine and its metabolite in human plasma, providing insights into its pharmacokinetic behavior and aiding in dosage settings and clinical pharmacotherapy (Jeong et al., 2020).

3. Effects on Sensory Neurons

Epinastine's effects on sensory neurons have been explored, particularly in the context of anti-pruritic (anti-itch) activity. It has been shown to inhibit neurite growth and substance P release from dorsal root ganglion neurons, which may contribute to its clinical effects including anti-pruritic activity (Toyoda et al., 2005).

4. Drug Delivery Innovations

Innovations in drug delivery for epinastine have been explored, such as epinastine hydrochloride-releasing contact lenses. These contact lenses have shown potential for effective treatment of allergic conjunctivitis, offering a prolonged drug release and greater efficacy compared to conventional eye drops (Minami et al., 2019).

5. Binding and Interaction Studies

The interaction between epinastine and human serum albumin has been investigated, using techniques such as fluorescence quenching, circular-dichroism, and molecular docking studies. These studies provide insights into the binding mechanism of epinastine, which can be crucial for understanding its pharmacodynamics (Ariga et al., 2017).

Orientations Futures

While specific future directions for 9-Oxo Epinastine Hydrochloride are not available, research into Epinastine and its metabolites continues. For example, studies have been conducted to compare the pharmacokinetics of Epinastine using different assays . Additionally, Epinastine has been studied for its potential use in treating various allergic conditions .

Propriétés

IUPAC Name |

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16/h1-8,14H,9H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEUIRBHHWJTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745378 | |

| Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo Epinastine Hydrochloride | |

CAS RN |

141342-69-0 | |

| Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.